molecular formula C19H24ClN5O B12267220 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B12267220
M. Wt: 373.9 g/mol
InChI Key: UHOVRXRUYSUBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a pyrimidine derivative). The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the pyrimidine ring, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

4-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H24ClN5O/c20-17-4-2-1-3-16(17)15-23-7-9-24(10-8-23)18-5-6-21-19(22-18)25-11-13-26-14-12-25/h1-6H,7-15H2

InChI Key

UHOVRXRUYSUBIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.